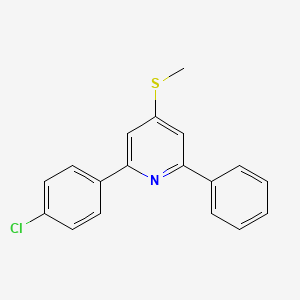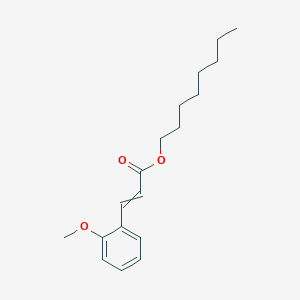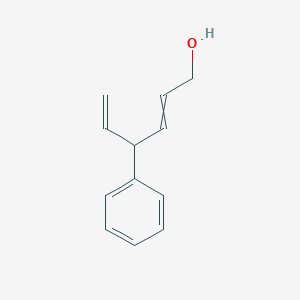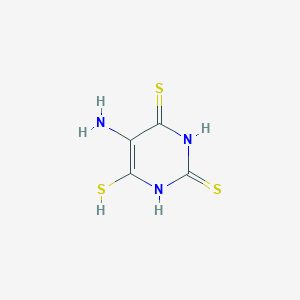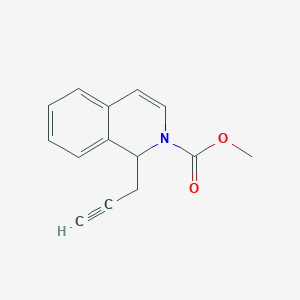
1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester is an organic compound with the molecular formula C14H13NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester can be achieved through a multi-step process. One common method involves the three-component reaction of isoquinoline, alkyl propiolates, and CH-acids under mild reaction conditions . This method allows for the efficient formation of the desired compound with good yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Medicine: Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound may serve as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester can be compared with other isoquinoline derivatives, such as:
1-Phenylprop-2-ynyl-isoquinoline: Similar in structure but with a phenyl group instead of a prop-2-ynyl group.
1-Methyl-isoquinoline: Lacks the prop-2-ynyl group and has a methyl group instead.
1,2-Dihydro-4-methyl-3-phenylisoquinoline: Formed through cyclization reactions and has different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112518-79-3 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
methyl 1-prop-2-ynyl-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-3-6-13-12-8-5-4-7-11(12)9-10-15(13)14(16)17-2/h1,4-5,7-10,13H,6H2,2H3 |
InChI-Schlüssel |
XTLQTSIIZIQWOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C=CC2=CC=CC=C2C1CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


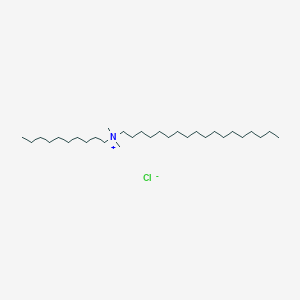
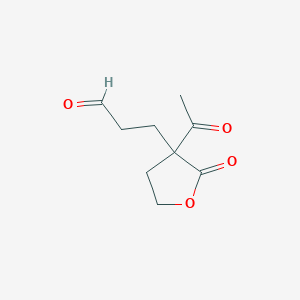
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
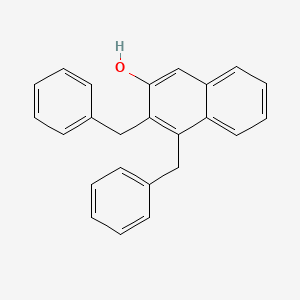
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

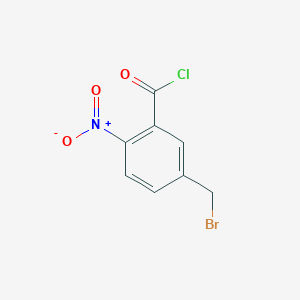
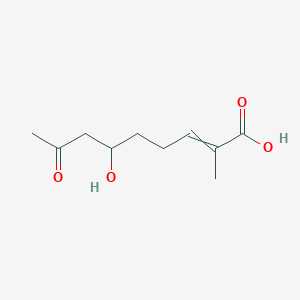
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
